molecular formula C11H14N2O B3073935 2-(3-aminophenyl)-N-cyclopropylacetamide CAS No. 1018525-62-6

2-(3-aminophenyl)-N-cyclopropylacetamide

Cat. No.: B3073935
CAS No.: 1018525-62-6
M. Wt: 190.24 g/mol
InChI Key: DMZDYILYWMVUFP-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-N-cyclopropylacetamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a cyclopropylacetamide moiety

Scientific Research Applications

2-(3-aminophenyl)-N-cyclopropylacetamide has several scientific research applications:

Safety and Hazards

The safety and hazards of “2-(3-aminophenyl)-N-cyclopropylacetamide” would depend on its specific properties and how it is handled . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on “2-(3-aminophenyl)-N-cyclopropylacetamide” would depend on its specific properties and potential applications . This could include further studies on its synthesis, properties, and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 2-(3-aminophenyl)-N-cyclopropylacetamide is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various cancers, including ovarian and endometrial cancers . Its expression is highly restricted on normal tissues, making it a promising target for cancer therapy .

Mode of Action

This compound interacts with its target through a process known as Suzuki–Miyaura (SM) coupling . This process involves the formation of a carbon–carbon bond between the compound and its target . The compound acts as a nucleophile, transferring from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the structure and function of many biological molecules . The compound’s interaction with this pathway can lead to changes in the structure and function of the target protein, potentially affecting its role in disease processes .

Pharmacokinetics

The compound is part of a well-defined antibody-drug conjugate (adc) with a drug-antibody ratio (dar) of 4 . This suggests that the compound may have good bioavailability and distribution within the body

Result of Action

The compound has shown promising results in preclinical studies. For instance, it has been found to elicit encouraging responses in heavily pretreated patients with advanced ovarian cancer . The compound produced an objective response rate (ORR) of 33% in 33 evaluable patients across all FolRα expression levels and both dose levels examined (4.3 mg/kg and 5.2 mg/kg) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the level of FolRα expression in the tumor environment . Additionally, the compound’s stability and efficacy may be influenced by the conditions under which the Suzuki–Miyaura coupling reaction occurs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-N-cyclopropylacetamide typically involves the reaction of 3-nitroaniline with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(3-aminophenyl)acetamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    N-cyclopropyl-2-phenylacetamide: Lacks the amine group, which is crucial for hydrogen bonding interactions.

Uniqueness

2-(3-aminophenyl)-N-cyclopropylacetamide is unique due to the presence of both the amine and cyclopropylacetamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-aminophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZDYILYWMVUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of N-cyclopropyl-2-(3-nitrophenyl)acetamide (2.4 g, 10.90 mmol) in methanol (25.0 ml) was added slurry of Pd/C (10%, 0.232 g), To the above reaction mixture, triethylsilane (8.70 ml, 54.5 mmol) was added slowly drop wise at room temperature (reaction was exothermic) and then the reaction mixture was stirred at room temperature for 1 hr. The reaction mixture was filtered through celite bed and the filtrate was evaporated under vacuum. The residue was triturated in hexane, the solid obtained was filtered and dried under vacuum to give the product (1.95 gm).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.232 g
Type
catalyst
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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